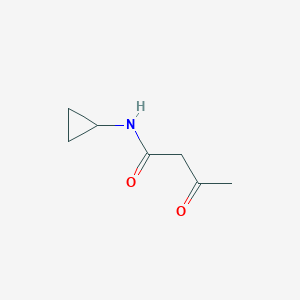

N-cyclopropyl-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBMEWOWPWEBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-cyclopropyl-3-oxobutanamide chemical structure and molecular weight

Technical Whitepaper: N-Cyclopropyl-3-oxobutanamide

Executive Summary

N-Cyclopropyl-3-oxobutanamide (CAS: 110262-87-8) is a specialized

Chemical Identity & Physicochemical Properties

The following data consolidates the core chemical identity of the compound. Researchers should note that while the molecular weight is fixed, physical constants like melting point may vary slightly based on purity and crystalline polymorphs.

| Property | Data |

| Chemical Name | N-Cyclopropyl-3-oxobutanamide |

| CAS Registry Number | 110262-87-8 |

| Molecular Formula | |

| Molecular Weight | 141.17 g/mol |

| SMILES | CC(=O)CC(=O)NC1CC1 |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in MeOH, DMSO, |

| pKa (Predicted) | ~10.5 (Amide NH), ~11.0 ( |

| Storage Conditions | Inert atmosphere, 2-8°C (Hygroscopic) |

Structural Analysis & Reactivity

The chemical behavior of N-cyclopropyl-3-oxobutanamide is defined by two dominant structural features: the keto-enol tautomerism of the

Tautomeric Equilibrium

Like all

Figure 1: Tautomeric equilibrium governing the reactivity profile of N-cyclopropyl-3-oxobutanamide.

Cyclopropyl Ring Strain

The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol). While generally stable under mild conditions, it can undergo ring-opening reactions under strong acid catalysis or radical conditions, a feature sometimes exploited in the design of "suicide substrates" or specific metabolic probes.

Synthesis & Manufacturing Protocols

The synthesis of N-cyclopropyl-3-oxobutanamide is typically achieved via the acetoacetylation of cyclopropylamine. Two primary routes exist: the industrial Diketene Route (atom-economic but hazardous) and the laboratory Ester Exchange Route (safer but lower atom economy).

Method A: Diketene Acetoacetylation (Industrial Standard)

-

Principle: Nucleophilic attack of the amine on the strained lactone of diketene.

-

Reagents: Cyclopropylamine, Diketene, Solvent (

or Toluene). -

Conditions: 0°C to Room Temperature, exothermic.

Method B: Ester Exchange (Laboratory Scale)

-

Principle: Thermal transamidation of ethyl acetoacetate.

-

Reagents: Cyclopropylamine, Ethyl Acetoacetate, Toluene (azeotropic removal of EtOH).

-

Conditions: Reflux (110°C).

Figure 2: Industrial synthesis workflow via the Diketene route.

Detailed Protocol (Method B - Lab Scale)

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Add Ethyl Acetoacetate (1.0 eq, 13.0 g) and Toluene (100 mL).

-

Addition: Add Cyclopropylamine (1.1 eq, 6.3 g) dropwise at room temperature.

-

Reaction: Heat to reflux (110°C). Monitor the collection of ethanol in the trap. Continue until theoretical ethanol volume is collected (~4-6 hours).

-

Workup: Cool to RT. Concentrate under reduced pressure to remove toluene.

-

Purification: The residue is often a solid or oil that can be recrystallized from hexane/ethyl acetate or distilled under high vacuum.

Analytical Characterization (Predicted)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

NMR (400 MHz,

-

~0.6–0.8 ppm (m, 4H, cyclopropyl

-

~2.25 ppm (s, 3H,

- ~2.75 ppm (m, 1H, cyclopropyl CH)

-

~3.40 ppm (s, 2H,

- ~6.50 ppm (br s, 1H, NH)

-

~0.6–0.8 ppm (m, 4H, cyclopropyl

-

Mass Spectrometry (ESI+):

- m/z.

- m/z.

Applications in Drug Development

N-Cyclopropyl-3-oxobutanamide serves as a versatile scaffold in medicinal chemistry.

Iron Chelation Therapies

A specific application of this ligand is in the formation of Iron(III) complexes for the treatment of iron deficiency anemia.[1] The

Heterocycle Synthesis (Kinase Inhibitors)

The compound is a precursor for Knoevenagel condensations and Hantzsch pyridine synthesis .

-

Mechanism: The active methylene group (

) condenses with aldehydes to form benzylidene intermediates, which are then cyclized with hydrazines or amidines. -

Target Class: This motif is frequently observed in the structure of MEK inhibitors and VEGFR inhibitors , where the cyclopropyl group occupies a hydrophobic pocket in the enzyme active site, enhancing potency and metabolic stability [2].

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Storage: Store in a cool, dry place. The compound may degrade if exposed to moisture or heat for prolonged periods.

References

-

Stockham, M. et al. (2015). Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias. Patent KR101529273B1.

- Liu, S. et al. (2013). Design, synthesis and biological evaluation of novel cyclopropyl-containing derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

-

BLD Pharm. (2024). Product Safety Data Sheet: N-Cyclopropyl-3-oxobutanamide (CAS 110262-87-8).

-

PubChem. (2024).[2] Compound Summary: N-Cyclopropyl-3-oxobutanamide. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to N-cyclopropyl-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-cyclopropyl-3-oxobutanamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Properties

CAS Number: 110262-87-8

IUPAC Name: N-cyclopropyl-3-oxobutanamide

Synonyms: At present, there are no widely recognized synonyms for N-cyclopropyl-3-oxobutanamide in common chemical literature and databases. Researchers are advised to use the CAS number and IUPAC name for unambiguous identification.

The core structure of N-cyclopropyl-3-oxobutanamide features a cyclopropyl ring attached to an amide nitrogen, which is in turn connected to a 3-oxobutanamide moiety. This combination of a strained cyclopropyl ring and a reactive β-ketoamide functional group makes it an intriguing building block for the synthesis of more complex molecules. The presence of the cyclopropyl group can confer unique conformational rigidity and metabolic stability to parent compounds.[1][2]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C7H11NO2 | |

| Molecular Weight | 141.17 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Synthesis of N-cyclopropyl-3-oxobutanamide

While a specific, detailed, and published synthesis protocol for N-cyclopropyl-3-oxobutanamide is not widely available, a plausible and logical synthetic route can be devised based on standard organic chemistry principles. The most straightforward approach would involve the acylation of cyclopropylamine with a derivative of 3-oxobutanoic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of N-cyclopropyl-3-oxobutanamide.

Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization and validation in a laboratory setting.

Materials:

-

Cyclopropylamine

-

Diketene

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add diketene (1.0-1.1 equivalents) dropwise to the stirred solution of cyclopropylamine. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Diketene is highly reactive towards water, which would lead to the formation of acetoacetic acid and reduce the yield of the desired product.

-

Inert Atmosphere: This prevents potential side reactions with atmospheric components.

-

Low-Temperature Addition: The reaction between amines and diketene can be vigorous. Slow, controlled addition at low temperature helps to manage the reaction exotherm and improve selectivity.

-

Aprotic Solvent: Aprotic solvents are used to avoid reactions with the electrophilic diketene.

Applications in Research and Drug Development

While specific applications of N-cyclopropyl-3-oxobutanamide are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The cyclopropyl group is a recognized pharmacophore that can enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1] The 3-oxobutanamide moiety is a versatile scaffold found in compounds with antibacterial and anticancer activities.[3]

Potential Areas of Application:

-

Antimicrobial Drug Discovery: The N-aryl-3-oxobutanamide scaffold has shown promise in the development of new antibacterial agents.[3] N-cyclopropyl-3-oxobutanamide could serve as a key intermediate in the synthesis of novel antimicrobial compounds.

-

Antimalarial Research: Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents.[4] The title compound could be a valuable building block for the synthesis of new antimalarial drug candidates.

-

Agrochemicals: The cyclopropyl moiety is also found in some pesticides. It is plausible that derivatives of N-cyclopropyl-3-oxobutanamide could be explored for their potential as herbicides or fungicides.

Experimental Protocols for Characterization and Biological Evaluation

A. Spectroscopic Characterization

To confirm the identity and purity of synthesized N-cyclopropyl-3-oxobutanamide, a suite of spectroscopic techniques should be employed.

Caption: Workflow for spectroscopic characterization.

Expected Spectroscopic Data:

-

¹H NMR: Distinct signals for the cyclopropyl protons, the methylene protons adjacent to the amide, the methyl protons of the acetyl group, and the amide proton.

-

¹³C NMR: Resonances for the carbons of the cyclopropyl ring, the carbonyl carbons of the amide and ketone, the methylene carbon, and the methyl carbon.

-

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the exact mass of the compound.

-

Infrared (FT-IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ketone, and C-H stretches of the cyclopropyl and methyl groups.

B. Biological Evaluation: Antibacterial Susceptibility Testing

Should researchers wish to investigate the potential antibacterial properties of N-cyclopropyl-3-oxobutanamide or its derivatives, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).[3]

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.

-

Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to the final working concentration.

-

-

Compound Preparation:

-

Dissolve N-cyclopropyl-3-oxobutanamide in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include appropriate positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion

N-cyclopropyl-3-oxobutanamide is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural features, combining the advantageous properties of a cyclopropyl group with a versatile 3-oxobutanamide scaffold, make it a target for the synthesis of novel bioactive molecules. While specific biological data for this compound is currently limited in the public domain, the established activities of related compounds provide a strong rationale for its further investigation in areas such as antimicrobial and antimalarial research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing molecule.

References

-

N-(2-cyclopropylpropyl)-3-oxobutanamide. PubChem. Available at: [Link]

-

3-cyclopropyl-N-(cyclopropylmethyl)butanamide. PubChem. Available at: [Link]

-

CHEMICAL NAME SYNONYM LIST. Regulations.gov. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

cyclopropyl cyanide. Organic Syntheses. Available at: [Link]

-

Supporting Information for Experimental Procedures, 1H and 13C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

-

The Use of Biological Assays to Evaluate Botanicals. SciSpace. Available at: [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Mendeley Data. Available at: [Link]

-

Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. PubMed Central. Available at: [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE. Available at: [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. CUNY Academic Works. Available at: [Link]

-

Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino- N -Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. ResearchGate. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

-

Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PubMed Central. Available at: [Link]

-

Bioassay Techniques. Scribd. Available at: [Link]

-

Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available at: [Link]

-

Research Journal of Biology - Principles Involved in Bioassay by different Methods. Research Journal of Biology. Available at: [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

-

Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility Profile of N-cyclopropyl-3-oxobutanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of N-cyclopropyl-3-oxobutanamide, a molecule of interest in medicinal chemistry. While specific quantitative data for this compound is not extensively published, this paper establishes a robust, scientifically-grounded methodology for its complete characterization. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested experimental protocol, and discuss the interpretation of solubility data in the context of drug development. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility profiles for N-cyclopropyl-3-oxobutanamide and other novel chemical entities.

Introduction: The Central Role of Solubility

N-cyclopropyl-3-oxobutanamide is a beta-ketoamide containing a cyclopropyl group. Its structural features—a hydrogen bond donor (amide N-H), two hydrogen bond acceptors (amide and ketone carbonyls), and a mix of polar and non-polar regions—suggest a complex and interesting solubility behavior.[1] Understanding this behavior is not merely an academic exercise; it is a cornerstone of successful drug development.

A compound's solubility dictates:

-

Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Feasibility of developing various dosage forms (e.g., oral solids, injectables).

-

Pharmacokinetics: Dissolution rate, which is often the rate-limiting step for the absorption and ultimate bioavailability of a drug.[2][3]

This guide provides a systematic approach to building a comprehensive solubility profile, moving from theoretical prediction to rigorous experimental determination.

Theoretical Foundations of Solubility

The principle "like dissolves like" is a foundational concept in solubility, highlighting the importance of matching the polarity of the solute and solvent.[4][5][6][7][8] Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[9][10]

ΔG = ΔH - TΔS

For a substance to dissolve spontaneously, ΔG must be negative.[9][10] This process can be broken down into three energetic steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the crystal lattice together (endothermic).[9][11]

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).[9][11]

-

Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact (exothermic).[9][11]

The overall enthalpy of solution (ΔH) is the sum of these steps.[11][12]

Predicting the Solubility of N-cyclopropyl-3-oxobutanamide

Based on its structure, we can make several predictions:

-

Polar Solvents: The presence of amide and ketone groups, capable of hydrogen bonding, suggests that N-cyclopropyl-3-oxobutanamide will exhibit some solubility in polar solvents like alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF, Acetonitrile).[4][13]

-

Non-Polar Solvents: The cyclopropyl and alkyl components introduce non-polar character. Therefore, some solubility in less polar solvents like Dichloromethane or Ethyl Acetate might be expected. However, its polarity will likely limit its solubility in highly non-polar solvents such as Hexane or Toluene.[4][6]

-

Hansen Solubility Parameters (HSP): For a more quantitative prediction, Hansen Solubility Parameters can be employed. HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14][15][16] Solvents with HSP values similar to those of the solute are more likely to be effective.[14][17]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method .[18][19][20][21] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, ensuring a saturated solution is achieved.[19]

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Primary Interactions Probed |

| Polar Protic | Methanol, Ethanol | Hydrogen bond donating and accepting |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions, hydrogen bond accepting |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Dipole-dipole and dispersion forces |

| Non-Polar | Toluene, Heptane/Hexane | Dispersion forces (van der Waals) |

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Objective: To determine the equilibrium solubility of N-cyclopropyl-3-oxobutanamide in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

N-cyclopropyl-3-oxobutanamide (ensure purity is >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid N-cyclopropyl-3-oxobutanamide to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[19]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the respective organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.[22]

-

Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method. Quantify the concentration of N-cyclopropyl-3-oxobutanamide using a validated HPLC-UV method.[23][24][25]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Analytical Method: HPLC Quantification

A reverse-phase HPLC method is typically suitable for a molecule like N-cyclopropyl-3-oxobutanamide.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid, if needed for peak shape)

-

Detection: UV-Vis detector at a wavelength of maximum absorbance (λmax) for the compound.

-

Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of N-cyclopropyl-3-oxobutanamide to ensure linearity and accuracy of quantification.[23][25]

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, structured table. This allows for easy comparison across different solvents.

Table 1: Illustrative Solubility Profile of N-cyclopropyl-3-oxobutanamide at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Heptane | Non-Polar | < 0.1 | < 0.0007 | Very Sparingly Soluble |

| Toluene | Non-Polar | 1.5 | 0.011 | Sparingly Soluble |

| Dichloromethane | Moderately Polar | 25.8 | 0.183 | Soluble |

| Ethyl Acetate | Moderately Polar | 45.2 | 0.320 | Freely Soluble |

| Acetone | Polar Aprotic | 98.6 | 0.698 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 75.1 | 0.532 | Freely Soluble |

| Ethanol | Polar Protic | 150.3 | 1.064 | Very Soluble |

| Methanol | Polar Protic | > 200 | > 1.416 | Very Soluble |

| DMSO | Polar Aprotic | > 200 | > 1.416 | Very Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Interpretation Logic Diagram:

Caption: Framework for Interpreting Solubility Data.

Conclusion and Future Directions

This guide has outlined a comprehensive, authoritative methodology for determining the solubility profile of N-cyclopropyl-3-oxobutanamide. By grounding experimental work in solid thermodynamic principles and employing a robust, validated protocol like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process development, formulation, and preclinical studies.

Further studies could explore the effect of temperature on solubility to determine the thermodynamics of dissolution (enthalpy and entropy) in various solvents. Additionally, investigating the solid-state properties (e.g., polymorphism) of N-cyclopropyl-3-oxobutanamide is crucial, as different crystal forms can exhibit significantly different solubilities.

References

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Available at: [Link]

-

Fiveable. (n.d.). Solvent Polarity Definition. Available at: [Link]

-

Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Available at: [Link]

-

PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Available at: [Link]

- Unknown Source. (n.d.). Solubility test for Organic Compounds. [Link not available]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link not available]

-

AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. Available at: [Link]

-

Oreate AI Blog. (2025, December 24). The Dance of Polarity: How It Shapes Solubility. Available at: [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link not available]

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP). Available at: [Link]

- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link not available]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Khan Academy. (2022, January 11). Free energy of dissolution. Available at: [Link]

-

YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Available at: [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

- Unknown Source. (2023, August 31). Solubility of Organic Compounds. [Link not available]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Available at: [Link]

-

ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Available at: [Link]

-

PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]

-

CoatingsTech. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications. Available at: [Link]

-

Wikipedia. (n.d.). Enthalpy change of solution. Available at: [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-3-oxobutanamide. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? Available at: [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Available at: [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]

Sources

- 1. 110262-87-8|N-Cyclopropyl-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. The Dance of Polarity: How It Shapes Solubility - Oreate AI Blog [oreateai.com]

- 8. youtube.com [youtube.com]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. youtube.com [youtube.com]

- 11. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 12. webassign.net [webassign.net]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. bioassaysys.com [bioassaysys.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmaguru.co [pharmaguru.co]

- 24. turkjps.org [turkjps.org]

- 25. phenomenex.com [phenomenex.com]

Navigating the Thermodynamic Landscape of N-cyclopropyl-3-oxobutanamide: A Guide to Stability Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy.[1] N-cyclopropyl-3-oxobutanamide, a molecule of interest for its unique structural motifs, presents a specific set of stability challenges and considerations. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this β-keto amide. We will delve into the theoretical underpinnings of its structure, outline rigorous experimental protocols for thermal analysis, and introduce computational methods for predictive assessment. This document is designed to equip researchers with the necessary tools and rationale to thoroughly characterize the stability profile of N-cyclopropyl-3-oxobutanamide and related compounds.

Introduction: The Criticality of Thermodynamic Stability

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates how a drug substance withstands various environmental factors such as temperature, humidity, and light over time.[2] An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities, thereby compromising patient safety and therapeutic outcomes.

N-cyclopropyl-3-oxobutanamide is a molecule characterized by two key functional groups: a β-keto amide and an N-cyclopropyl substituent. The β-keto amide moiety is known for its potential to undergo keto-enol tautomerism and susceptibility to hydrolysis and decarboxylation.[3][4] The N-cyclopropyl group, while often introduced to enhance metabolic stability and modulate lipophilicity[5], introduces ring strain that could influence the adjacent amide bond's reactivity. Therefore, a comprehensive evaluation of its thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of its development. This guide will provide both the "how" and the "why" behind the essential techniques used to build a robust stability profile.

Molecular Architecture and Potential Instability Pathways

A molecule's structure is the primary determinant of its inherent stability. In N-cyclopropyl-3-oxobutanamide, several features warrant close examination:

-

The β-Keto Amide System: This functionality is the most likely site of chemical instability. The presence of two carbonyl groups activates the intervening methylene group, making it susceptible to various reactions. In solution, these compounds can exist as a mixture of keto and enol tautomers, a phenomenon that can be studied by NMR spectroscopy.[3][6] The equilibrium between these forms is influenced by solvent and temperature.

-

The Amide Bond: While generally stable, the amide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. The electronic properties of the N-cyclopropyl group could potentially influence the rate of this degradation pathway.

-

The Cyclopropyl Ring: The three-membered ring is characterized by significant ring strain. While this often imparts desirable pharmacological properties, it can also serve as a reactive handle in certain chemical transformations.

Forced degradation or stress testing, as outlined in the International Council for Harmonisation (ICH) guidelines, is an essential approach to identify these potential degradation pathways.[7][8][9][10] By subjecting the compound to harsh conditions (e.g., heat, acid, base, oxidation, and photolysis), we can elucidate the structure of its degradation products and thereby understand its intrinsic stability.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable for quantitatively measuring the thermodynamic stability of a solid-state material.[11] They provide crucial data on melting points, decomposition temperatures, and other thermal events.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is instrumental in determining the melting point (Tm), enthalpy of fusion (ΔHfus), and detecting any polymorphic transitions or decomposition events.[13][14][15]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of N-cyclopropyl-3-oxobutanamide into a clean, non-reactive aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Method Parameters:

-

Temperature Range: Set the initial temperature to 25°C and the final temperature to a point sufficiently above the expected melting or decomposition point (e.g., 300°C).

-

Heating Rate: A standard heating rate of 10°C/min is typically employed. Slower or faster rates can be used to investigate specific phenomena.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the heating program.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus). Any exothermic events may indicate decomposition.

Causality behind Experimental Choices:

-

Inert Atmosphere: Using nitrogen prevents oxidation, ensuring that the observed thermal events are intrinsic to the molecule's stability and not a reaction with atmospheric oxygen.

-

Sealed Pans: Crimping the pans minimizes sublimation and ensures that the thermal events are measured in a closed system, which is particularly important for volatile or semi-volatile compounds.

-

Heating Rate: A 10°C/min rate provides a good balance between resolution and experimental time.

| Parameter | Value | Unit | Interpretation |

| Onset of Melting | 125.4 | °C | Temperature at which melting begins. |

| Melting Point (Tm) | 128.2 | °C | Peak of the melting endotherm. |

| Enthalpy of Fusion (ΔHfus) | 25.8 | kJ/mol | Energy required to melt the solid. |

| Onset of Decomposition | > 220 | °C | Indicates good thermal stability post-melting. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17][18] It is highly effective for determining the temperature at which decomposition begins and for quantifying the loss of volatiles such as water or residual solvents.[11]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of N-cyclopropyl-3-oxobutanamide into a tared TGA pan (typically ceramic or platinum).

-

Method Parameters:

-

Temperature Range: 25°C to 400°C (or higher if no complete decomposition is observed).

-

Heating Rate: 10°C/min.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

-

Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.

-

Data Analysis: Examine the TGA curve (mass vs. temperature). The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Causality behind Experimental Choices:

-

Sample Mass: A slightly larger sample size than in DSC is often used to ensure accurate mass loss detection.

-

Pan Material: Ceramic or platinum pans are used for their inertness at high temperatures.

| Temperature Range | Mass Loss (%) | Interpretation |

| 25°C - 150°C | < 0.1% | No significant loss of volatiles (e.g., water, solvent). |

| > 225°C | > 5% | Onset of significant thermal decomposition. |

Visualizing the Stability Assessment Workflow

A systematic approach is crucial for a comprehensive stability assessment. The following diagram illustrates a logical workflow, integrating both experimental and computational methodologies.

Caption: Workflow for Thermodynamic Stability Assessment.

Computational Chemistry in Stability Prediction

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool. Techniques like Density Functional Theory (DFT) can be used to model the molecule and its potential degradation pathways.[19][20][21]

By calculating the activation energy barriers for proposed reactions, such as hydrolysis or thermal rearrangement, researchers can gain insight into which degradation pathways are most likely to occur.[22][23] This in silico approach can guide experimental design, helping to focus on the most probable instabilities and saving significant laboratory time and resources. For instance, DFT calculations can help determine the relative energies of the keto and enol tautomers, providing a theoretical basis for experimental observations.

The following diagram illustrates the general process for a computational stability study.

Caption: Computational Workflow for Predicting Degradation.

Conclusion and Future Directions

The thermodynamic stability of N-cyclopropyl-3-oxobutanamide is a multifaceted property governed by its unique molecular structure. A thorough assessment requires a synergistic approach, combining the empirical rigor of thermal analysis techniques like DSC and TGA with the predictive power of computational modeling. The protocols and frameworks presented in this guide offer a robust starting point for any researcher tasked with characterizing this molecule.

By systematically evaluating its response to thermal stress and identifying potential degradation pathways, scientists can establish appropriate storage conditions, predict shelf-life, and ensure the development of a safe and effective final drug product.[2] This foundational knowledge is critical for navigating the complex landscape of pharmaceutical development and regulatory submission.

References

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- ICH. (n.d.). Quality Guidelines.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).

- ICH. (2010, February 2). Q1A(R2) Guideline.

- Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Ali, M. A., & Thripati, S. (2025, June 29). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Chemistry.

- Ali, M. A., & Thripati, S. (2025, June 30). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. PubMed.

- Chass, G. A., et al. (n.d.). An efficient computational model to predict protonation at the amide nitrogen and reactivity along the C–N rotational pathway. Chemical Communications (RSC Publishing).

- Ali, M. A., & Thripati, S. (2025, August 4). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. ResearchGate.

- Ali, M. A., & Thripati, S. (2025, June 30). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. PMC.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- Al-Hourani, B. J., et al. (2013, September 9). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing.

- Bookpi. (2021, January 13). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides.

- Al-Hourani, B. J., et al. (2025, August 8). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate.

- Politzer, P., et al. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

- Svartengren, J., et al. (2016, June 15). Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. PubMed.

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. database.ich.org [database.ich.org]

- 3. scirp.org [scirp.org]

- 4. youtube.com [youtube.com]

- 5. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. ICH Official web site : ICH [ich.org]

- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. memmert.com [memmert.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. torontech.com [torontech.com]

- 13. Differential scanning calorimetry [cureffi.org]

- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 15. Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. veeprho.com [veeprho.com]

- 19. Frontiers | Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium [frontiersin.org]

- 20. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An efficient computational model to predict protonation at the amide nitrogen and reactivity along the C–N rotational pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: N-Cyclopropyl-3-oxobutanamide in Medicinal Chemistry

A Strategic Guide to Beta-Keto Amide Scaffolding

Executive Summary

N-Cyclopropyl-3-oxobutanamide (CAS: 110262-87-8) represents a specialized subclass of

This technical guide provides a comprehensive analysis of its synthesis, reactivity, and application in generating privileged medicinal scaffolds such as dihydropyrimidinones, pyrazoles, and quinolines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of N-cyclopropyl-3-oxobutanamide stems from its dual electrophilic/nucleophilic nature and its ability to exist in equilibrium between keto and enol tautomers.

Core Data

| Property | Specification |

| IUPAC Name | N-Cyclopropyl-3-oxobutanamide |

| CAS Number | 110262-87-8 |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in water |

| pKa (Calculated) | ~10.5 (active methylene) |

Structural Dynamics: Keto-Enol Tautomerism

In solution, the compound exists in equilibrium. The keto form (A) is reactive at the methylene carbon (C2) for alkylation, while the enol form (B) is stabilized by intramolecular hydrogen bonding and is the active species in condensation reactions like the Biginelli synthesis.

-

Keto Form:

-

Enol Form:

(Stabilized by H-bond)

Expert Insight: The cyclopropyl ring is acid-sensitive. Strong Lewis acids or harsh acidic conditions (pH < 1) at high temperatures can trigger ring-opening rearrangement to allyl derivatives. Protocols must be designed to maintain ring integrity.

Synthesis & Manufacturing Pathways

Two primary routes exist for synthesizing N-cyclopropyl-3-oxobutanamide. The choice depends on scale and safety constraints.

Method A: Diketene Acetoacetylation (Industrial Standard)

This route is atom-economical and exothermic. It involves the nucleophilic attack of cyclopropylamine on diketene.

-

Reagents: Cyclopropylamine, Diketene (or Diketene-acetone adduct).

-

Conditions: 0–5°C, inert solvent (DCM or Toluene).

-

Yield: >90%.

-

Safety Note: Diketene is a lachrymator and potential explosion hazard. Strictly controlled addition rates are required to manage the exotherm.

Method B: Transamidation (Lab Scale)

Safer for bench-scale discovery, this method utilizes ethyl acetoacetate.

-

Reagents: Ethyl acetoacetate, Cyclopropylamine.

-

Conditions: Reflux in Toluene or neat at 100–120°C (removal of EtOH).

-

Yield: 75–85%.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways for N-cyclopropyl-3-oxobutanamide.

Reactivity Profile & Scaffold Generation

The

Key Transformations

-

Biginelli Reaction: Condensation with urea and aldehydes to form Dihydropyrimidinones (DHPMs) .[1] The N-cyclopropyl group remains on the amide side chain, offering a vector for hydrophobic interactions in protein binding pockets.

-

Knorr Pyrazole Synthesis: Reaction with hydrazines yields 3-amino-5-methylpyrazoles (after tautomerization), a core scaffold in kinase inhibitors (e.g., B-Raf inhibitors).

-

Knoevenagel Condensation: Reaction with aldehydes at the C2 position yields

-unsaturated amides, precursors to Michael additions.

Reactivity Map

Figure 2: Divergent synthesis of heterocycles from the core building block.

Experimental Protocols

Protocol A: Lab-Scale Synthesis via Transamidation

Self-validating checkpoint: Evolution of ethanol vapor indicates reaction progress.

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

Toluene (Solvent, 5 volumes)

Procedure:

-

Charge a round-bottom flask with Ethyl acetoacetate and Toluene.

-

Add Cyclopropylamine dropwise at room temperature (mild exotherm possible).

-

Fit the flask with a Dean-Stark trap or distillation head.

-

Heat to reflux (110°C). Monitor the collection of Ethanol/Toluene azeotrope.

-

Continue reflux until TLC shows consumption of ester (approx. 3-5 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess amine.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or use as crude oil if purity >95% by NMR.

Protocol B: Biginelli Synthesis of a DHPM Scaffold

Target: N-cyclopropyl-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Procedure:

-

Combine N-cyclopropyl-3-oxobutanamide (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and Urea (1.5 mmol) in Ethanol (2 mL).

-

Add catalytic TMSCl (0.1 mmol) or p-TsOH (0.1 mmol).

-

Reflux for 4–6 hours.

-

Validation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

-

Result: A white solid confirming the formation of the tetrahydropyrimidine ring.

Analytical Characterization (Reference Data)

To validate the identity of synthesized N-cyclopropyl-3-oxobutanamide, compare spectral data against these standard values.

¹H NMR (CDCl₃, 400 MHz)

- 0.55 – 0.85 ppm (m, 4H): Cyclopropyl methylene protons (Distinctive multiplet).

-

2.26 ppm (s, 3H): Methyl ketone (

-

2.75 ppm (m, 1H): Cyclopropyl methine (

-

3.42 ppm (s, 2H): Active methylene (

- 6.80 ppm (br s, 1H): Amide NH.

Mass Spectrometry (ESI)

-

[M+H]⁺: 142.09

-

[M+Na]⁺: 164.07

-

Fragmentation: Loss of cyclopropylamine fragment often observed.

Applications in Drug Discovery[10]

Iron Chelation Therapy

Research indicates that

Kinase Inhibition

The transformation of this building block into N-cyclopropyl-pyrazole-carboxamides mimics the pharmacophore found in several ATP-competitive kinase inhibitors. The cyclopropyl group fits well into small hydrophobic pockets (e.g., the gatekeeper region) of kinases, often improving potency compared to methyl or ethyl analogs due to entropic factors.

References

-

Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency. Patent KR101529273B1. Google Patents. Link

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives. PMC. Link

-

N-Cyclopropyl-3-oxobutanamide (Compound Summary). PubChem. Link

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom. Link

-

The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Link

Sources

Technical Guide: Acidity and Physicochemical Properties of N-Cyclopropyl-3-oxobutanamide

This technical guide provides an in-depth analysis of the acidity, structural dynamics, and experimental characterization of N-cyclopropyl-3-oxobutanamide (CAS: 110262-87-8). It is designed for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) and heterocyclic synthesis.

Executive Summary

N-cyclopropyl-3-oxobutanamide is a

This guide establishes the theoretical pKa of the methylene group to be in the range of 11.8 – 12.4 (aqueous), slightly higher than corresponding

Part 1: Structural Analysis & Theoretical Acidity

Electronic Architecture

The acidity of the C2 methylene group (

-

Amide Resonance vs. Ester Induction: The nitrogen atom in the amide is a strong

-donor. This donation increases electron density at the amide carbonyl carbon, making it less electron-withdrawing than an ester carbonyl. Consequently, the C2 protons are less acidic (higher pKa) than those in ethyl acetoacetate. -

Cyclopropyl Walsh Orbitals: The cyclopropyl group possesses significant

-character in its C-C bonds (

Tautomerism (Keto-Enol Equilibrium)

Like all

-

Keto Form: Favored in polar protic solvents (water) due to solvent stabilization of the dipole.

-

Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl oxygen. This form is often favored in non-polar solvents.

Comparative Acidity Data (Aqueous Scale)

The following table situates N-cyclopropyl-3-oxobutanamide within the hierarchy of active methylene compounds.

| Compound Class | Representative Structure | Approx.[2][3][4][5][6][7][8][9][10] pKa ( | Electronic Driver |

| Acetylacetone | 9.0 | Strong e- withdrawal from two ketones. | |

| Ethyl Acetoacetate | 10.7 | Ester oxygen donates | |

| N-Cyclopropyl-3-oxobutanamide | 11.8 – 12.4 * | Strong N-donation significantly destabilizes enolate. | |

| Malonamide | Malonamide | ~12.5 | Two amides maximize resonance destabilization. |

| Amide | Acetamide | ~25 | Lack of |

*Estimated based on structure-activity relationships (SAR) of acetoacetamide derivatives [1, 2].

Part 2: Mechanistic Visualization

The following diagram illustrates the deprotonation pathway and the resonance stabilization of the resulting enolate, highlighting the competition between the amide resonance and enolate delocalization.

Caption: Deprotonation pathway of N-cyclopropyl-3-oxobutanamide showing resonance competition.

Part 3: Experimental Protocols for pKa Determination

Since the specific pKa of the N-cyclopropyl derivative is often not cataloged in standard databases, researchers must determine it experimentally. The Potentiometric Titration method is the gold standard for this pKa range (10–13).

Protocol A: Potentiometric Titration (Self-Validating)

Objective: Determine the thermodynamic pKa of the methylene group.

Reagents:

-

Analyte: N-cyclopropyl-3-oxobutanamide (>98% purity).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: 20% Methanol / 80% Water (v/v) (Required for solubility; extrapolation to pure water required).

-

Inert Gas: Argon or Nitrogen (High purity).

Workflow:

-

System Preparation: Calibrate the glass electrode using pH 7.00 and pH 10.00 buffers. Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

-

Blank Titration: Titrate the solvent blank (20% MeOH) to determine the background ionic product (

). -

Sample Dissolution: Dissolve 0.5 mmol of the amide in 50 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).

-

Acidification: Add a known excess of HCl (0.1 M) to protonate any trace enolates and start the titration from acidic pH (~3.0).

-

Titration: Titrate with 0.1 M NaOH under inert atmosphere. Record pH after stable readings (drift < 0.002 pH/min).

-

Data Processing: Plot pH vs. Volume of NaOH. Identify the inflection point corresponding to the neutralization of the excess HCl (Point A) and the deprotonation of the methylene group (Point B).

-

The pKa is calculated at the half-equivalence point of the second buffering region (between Point A and the end of the methylene deprotonation).

-

-

Correction: Apply the Yasuda-Shedlovsky extrapolation to convert the apparent

(in MeOH/Water) to aqueous

Protocol B: UV-Vis Spectrophotometric Titration

Use Case: If the compound has low solubility or pKa > 12.

Principle: The enolate anion typically absorbs at a different

-

Prepare buffers ranging from pH 9 to 14.

-

Add constant concentration of amide (

M) to each buffer. -

Measure Absorbance at

of the enolate (~270-300 nm). -

Fit data to the Henderson-Hasselbalch equation:

Part 4: Synthetic Utility & Reactivity[1][11]

The determined acidity dictates the choice of base for synthetic applications.

Base Selection Guide

| Reaction Type | Required Species | Recommended Base | Rationale |

| Knoevenagel Condensation | Partial Enolate | Piperidine / AcOH | Weak base sufficient for equilibrium deprotonation. |

| C-Alkylation | Full Enolate | pKa ~12 requires moderate-strong base. Carbonate works in refluxing acetone. | |

| Dianion Generation | LDA (2.2 equiv) | First equiv removes C2-H; second equiv removes C4-H (kinetic control). |

Workflow: Generating the Dianion

For advanced synthesis (e.g., reaction at the terminal methyl group), the "dianion strategy" is essential.

Caption: Step-wise generation of the dianion for regioselective functionalization.

References

-

PubChem. (2025).[5] Acetoacetamide - Compound Summary. National Library of Medicine. [Link]

-

Grokipedia. (2025).[4] Acetoacetamide: Structure, Properties and Applications. [Link]

-

Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of beta-keto esters and amides in aqueous solution. Journal of the American Chemical Society.[9][10] [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. reddit.com [reddit.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. Acetoacetamide | C4H7NO2 | CID 80077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Acetoacetamide | 5977-14-0 [chemicalbook.com]

- 8. N-(2-cyclopropylpropyl)-3-oxobutanamide | C10H17NO2 | CID 116112792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

N-Cyclopropyl-3-oxobutanamide vs. N-Cyclopropylacetoacetamide: A Technical Guide

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Pharmaceutical Application of CAS 113118-83-5 Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: The Nomenclature Paradox

In the context of pharmaceutical sourcing and chemical database management, researchers often encounter two distinct labels: N-cyclopropyl-3-oxobutanamide and N-cyclopropylacetoacetamide .

They are the exact same chemical entity (CAS 113118-83-5).

The "difference" is purely semantic, stemming from divergent nomenclature systems. N-cyclopropyl-3-oxobutanamide is the preferred IUPAC systematic name, emphasizing the carbon backbone structure. N-cyclopropylacetoacetamide is the trivial (common) name, derived from its parent reagent, acetoacetic acid.

This guide treats them as a singular subject, providing the technical depth required to utilize this compound as a critical intermediate in the synthesis of MEK inhibitors, specifically Trametinib .

Part 1: Chemical Identity & Structural Dynamics

To control reaction outcomes, one must understand that this molecule does not exist as a static structure. It exists in a dynamic equilibrium.

1.1 Nomenclature Comparison

| Feature | N-Cyclopropyl-3-oxobutanamide | N-Cyclopropylacetoacetamide |

| Type | Systematic (IUPAC) | Trivial / Traditional |

| Origin | Counts carbon chain (4 carbons: butanamide) | Derived from "Acetoacetyl" group |

| Usage | Patent filings, regulatory documentation | Vendor catalogs, bulk manufacturing |

| CAS | 113118-83-5 | 113118-83-5 |

| Formula |

1.2 Keto-Enol Tautomerism

The reactivity of this molecule is governed by the active methylene group at the

-

Why this matters: When using this intermediate for heterocycle formation (e.g., Trametinib synthesis), the Enol form is often the reactive nucleophile.

Figure 1: Tautomeric equilibrium of CAS 113118-83-5. The intramolecular hydrogen bond in the Enol form creates a pseudo-six-membered ring, influencing solubility and reactivity.

Part 2: Synthetic Pathways & Protocols

For drug development, purity and scalability are paramount. Two primary routes exist: the Diketene Route (Industrial) and the Ester Exchange Route (Laboratory).

2.1 Comparative Methodology

| Parameter | Method A: Diketene Addition | Method B: Ester Exchange |

| Reagents | Diketene + Cyclopropylamine | Ethyl Acetoacetate + Cyclopropylamine |

| Atom Economy | 100% (Addition reaction) | Lower (Ethanol byproduct) |

| Safety Profile | High Risk: Diketene is lacrimatory/explosive | Safe: Standard organic reagents |

| Scalability | Preferred for kg-ton scale | Preferred for g-kg scale |

| Purity | High (No leaving groups) | Requires distillation of ethanol |

2.2 Detailed Protocol: Method B (Laboratory Scale)

Recommended for research labs lacking specialized diketene handling equipment.

Objective: Synthesis of N-cyclopropyl-3-oxobutanamide (10g scale).

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Toluene (Solvent, optional for azeotrope)

-

DMAP (0.01 eq, Catalyst - Critical for rate acceleration)

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap (if using toluene) or a simple distillation head.

-

Addition: Charge Ethyl acetoacetate and DMAP. Heat to 90°C.

-

Reaction: Add Cyclopropylamine dropwise over 30 minutes. The reaction is endothermic; maintain internal temperature.

-

Elimination: As the amine attacks the ester, ethanol is generated.

-

Process Control: Continuously distill off ethanol (

) to drive the equilibrium forward (Le Chatelier's principle).

-

-

Workup: Once ethanol cessation is observed, cool to RT. The product may crystallize or remain as an oil depending on purity.

-

Purification: Recrystallize from Hexane/EtOAc (dissolve hot, cool slowly).

Self-Validating Check:

-

NMR (

): Look for the disappearance of the ethyl quartet (4.2 ppm) and triplet (1.3 ppm) from the starting material. Confirm cyclopropyl protons (0.5–0.8 ppm multiplet).

Figure 2: Mechanism of Method B. Continuous removal of the ethanol byproduct is the critical process control point to ensure high yield.

Part 3: Pharmaceutical Application (Trametinib)[3][4]

The primary industrial driver for N-cyclopropyl-3-oxobutanamide is its role as the "warhead" precursor for Trametinib (Mekinist), a MEK1/2 inhibitor used in melanoma treatment.

3.1 The Chemical Logic

Trametinib contains a complex pyridopyrimidine scaffold. The N-cyclopropyl-3-oxobutanamide moiety provides:

-

The N-Cyclopropyl group: A steric bulk element that fits into the allosteric pocket adjacent to the ATP binding site of MEK.

-

The 1,3-Dicarbonyl equivalent: Essential for the cyclization reaction to form the pyridone ring.

3.2 Reaction Context

In the synthesis of Trametinib, this amide reacts with an aryl guanidine or similar electrophilic partner in a condensation-cyclization sequence (often Knorr-type or similar heterocycle synthesis).

Critical Quality Attribute (CQA): For GMP synthesis of Trametinib, the N-cyclopropyl-3-oxobutanamide must be free of Cyclopropylamine (genotoxic impurity risk) and Acetoacetic acid (leads to side reactions).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4376677, N-Cyclopropylacetamide. Retrieved from [Link]

- Note: Confirms synonym st

- Abe, H., et al. (2011).Process for preparing pyridone derivatives. US Patent 2011/0135497.

- Note: Provides context on the lipophilicity changes induced by N-cyclopropyl substitution.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Note: Authoritative text on keto-enol tautomerism mechanisms in -dicarbonyls.

Methodological & Application

Scalable synthesis of N-cyclopropyl-3-oxobutanamide from diketene

Application Note: Scalable Process Design for the Synthesis of N-Cyclopropyl-3-oxobutanamide via Diketene Acetoacetylation

Executive Summary

N-cyclopropyl-3-oxobutanamide (CAS: 2043-61-0), also known as N-cyclopropylacetoacetamide, is a critical pharmacophore intermediate used in the synthesis of broad-spectrum antibiotics (e.g., fluoroquinolones) and agrochemicals.

Classically, this molecule is synthesized via the nucleophilic ring-opening of diketene by cyclopropylamine . While atom-economical, the reaction is violently exothermic (

This Application Note details a transition from batch to continuous flow chemistry . By moving to a flow regime, we achieve precise thermal control, minimize the inventory of hazardous diketene, and suppress impurity formation (dimers/oligomers), resulting in a scalable, self-validating protocol suitable for GMP environments.

Reaction Mechanism & Thermodynamics

The synthesis relies on the nucleophilic attack of the primary amine on the carbonyl carbon of the diketene lactone ring.

Key Mechanistic Insights:

-

Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the carbonyl carbon of the diketene.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving the carbon-oxygen bond of the lactone.

-

Enol-Keto Tautomerization: The resulting enol rapidly tautomerizes to the stable

-keto amide form.

Critical Quality Attribute (CQA): Temperature must be maintained

Figure 1: Mechanistic pathway of diketene acetoacetylation. Note the competing polymerization pathway triggered by thermal runaway.

Safety & Handling: The "Self-Validating" Safety Approach

WARNING: Diketene is a lachrymator, highly reactive, and flammable. Self-Validating Protocol: The system described below uses active pressure monitoring. If the reactor pressure rises (indicating polymerization/clogging), the diketene pump automatically shuts down.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Thermal Runaway | Reaction is violently exothermic.[1] | Use of micro-channel heat exchangers (flow) or cryo-cooling (batch). |

| Polymerization | Basic amines catalyze explosive diketene polymerization.[1][2] | Never add amine to bulk diketene. Always add diketene to amine (Batch) or mix 1:1 (Flow). |

| Toxicity | Severe lachrymator; inhalation hazard. | Closed systems only. Scrubber containing dilute NaOH required for off-gas. |

Experimental Protocols

Method A: Lab-Scale Batch Synthesis (Characterization)

Best for: Producing <50g for analytical standards.

Reagents:

-

Diketene (stabilized): 8.4 g (0.1 mol)

-

Cyclopropylamine: 6.0 g (0.105 mol, 1.05 eq)

-

Dichloromethane (DCM) or Toluene: 50 mL

Protocol:

-

Setup: Charge cyclopropylamine and solvent into a 3-neck round-bottom flask equipped with a thermometer, N2 inlet, and dropping funnel.

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Addition: Add diketene dropwise over 45 minutes.

-

Checkpoint: Monitor internal temperature. Stop addition if T > 10°C.

-

-

Post-Reaction: Allow to warm to 20°C and stir for 1 hour.

-

Workup: Wash with 1M HCl (to remove excess amine), then brine. Dry over MgSO4, filter, and concentrate in vacuo.

Method B: Scalable Continuous Flow Synthesis (Production)

Best for: Kilogram-scale production, GMP compliance, and safety.

System Specifications:

-

Pumps: Dual piston pumps (e.g., Knauer or Vapourtec).

-

Reactor: PFA coil reactor (10 mL volume) or SiC Plate Reactor.

-

Mixer: T-mixer or Static Mixer (high turbulence required).

-

Thermostat: Circulator set to 20°C (Isothermal control).

Flow Protocol:

-

Feed Preparation:

-

Feed A: Diketene (neat) or 50% w/w in Toluene.

-

Feed B: Cyclopropylamine (neat) or 50% w/w in Toluene.

-

Note: Running neat is possible due to the high heat transfer of flow reactors, maximizing throughput.

-

-

Process Parameters:

-

Stoichiometry: 1.05 equivalents of Amine (Feed B) relative to Diketene (Feed A).

-

Residence Time: 2–5 minutes.

-

Temperature: 20–25°C.

-

-

Execution:

-

Prime pumps with solvent.

-

Start Feed B (Amine) first to fill the reactor (prevents diketene from entering an empty, uncooled zone).

-

Start Feed A (Diketene).

-

Collect steady-state output after 2 reactor volumes.

-

Figure 2: Continuous flow process diagram. The small reactor volume ensures efficient heat removal, preventing runaway reactions.

Analytical Controls & Troubleshooting

In-Process Control (IPC):

-

Method: GC-FID or HPLC-UV (210 nm).

-

Target: Diketene consumption > 99.5%.

-

Impurity Limit: Dehydroacetic acid (Dimer) < 0.1%.

| Observation | Root Cause | Corrective Action |

| Low Yield / High Dimer | Temperature too high during addition. | Increase cooling capacity; reduce flow rate (Flow) or addition rate (Batch). |

| Yellow/Orange Color | Polymerization of diketene.[1][3] | Check feed stoichiometry. Ensure amine is in slight excess (1.05 eq). |

| Pressure Spike (Flow) | Salt formation or clogging. | Use a solvent (Toluene) instead of neat reagents. |

References

-

Clemens, R. J. (1986). "Diketene". Chemical Reviews, 86(2), 241–318.

-

Lonza Group. (n.d.). Diketene and Derivatives: Handling and Safety Guide.

-

Wilsmore, N. T. M. (1907). "Keten".[4] Journal of the Chemical Society, Transactions, 91, 1938-1941. (Foundational chemistry of ketenes).[5]

-

PubChem Database. (2023). "N-cyclopropyl-3-oxobutanamide (CAS 2043-61-0)". National Center for Biotechnology Information.

-

Patent US3758690A. (1973). "Pharmaceutical compositions containing N-cyclopropyl-1-amino indanes" (Describes synthesis of N-cyclopropyl acetoacetamide as intermediate).

- Kappe, C. O. (2013). "Continuous Flow Synthesis of beta-Keto Esters and Amides". Journal of Flow Chemistry. (General reference for flow synthesis of acetoacetamides).

Sources

- 1. Diketene(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

Using N-cyclopropyl-3-oxobutanamide in Biginelli reactions

Application Note: High-Efficiency Synthesis of N-Cyclopropyl-Dihydropyrimidinones via Biginelli Condensation

Executive Summary

This guide details the protocol for utilizing N-cyclopropyl-3-oxobutanamide (also known as N-cyclopropylacetoacetamide) as a

Critical Note on Materials: The user-supplied CAS 24324-17-2 corresponds to 9-Fluorenylmethanol (Fmoc-OH precursor). This application note addresses the chemical name provided: N-cyclopropyl-3-oxobutanamide (Correct CAS: 110262-87-8 or similar analogs). Please verify your reagent labels before proceeding.

Scientific Foundation & Mechanism

The Challenge of -Keto Amides

In the Biginelli reaction, the

-

Reduced Acidity: The

-protons are less acidic ( -

Competing Nucleophilicity: The amide nitrogen can compete with the urea, potentially leading to Knoevenagel-type side products rather than the desired DHPM.

The Cyclopropyl Factor

The cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups but introduces significant ring strain (~27.5 kcal/mol). While generally stable to the mild acidic conditions of the Biginelli reaction, strong Brønsted acids at high temperatures (e.g., conc.

Mechanistic Pathway

The reaction proceeds via the "Kappe Mechanism" (Imine Pathway), where the urea and aldehyde condense first.

Figure 1: The acid-catalyzed assembly of the DHPM scaffold. The rate-determining step for amides is often the interception of the Acyliminium Ion.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Method A is the "Gold Standard" for yield and functional group tolerance. Method B is a cost-effective alternative for robust substrates.

Method A: Ytterbium Triflate Catalyzed (Recommended)

Best for: High yields, protecting the cyclopropyl ring, and simple workup.

Reagents:

-

Aldehyde (1.0 mmol)

-

N-cyclopropyl-3-oxobutanamide (1.0 mmol)

-

Urea/Thiourea (1.2 mmol)

- (5 mol%)

-